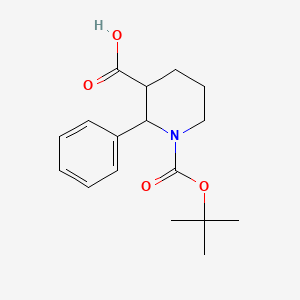

1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid (CAS: 885275-13-8) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a phenyl substituent at the C2 position, and a carboxylic acid moiety at C2. Its molecular formula is C₁₇H₂₃NO₄ (MW: 305.37 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Synthesis: A related synthesis method involves Boc protection of piperidine-3-carboxylic acid derivatives, as demonstrated in the preparation of (±)-1-(tert-butoxycarbonyl)-piperidine-3-carboxylic acid via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(15(19)20)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQZQOCBEQAYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679993 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-18-3 | |

| Record name | 1-(1,1-Dimethylethyl) 2-phenyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid (CAS No: 885275-18-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.36 g/mol

- Structure : The compound features a piperidine ring substituted with a phenyl group and a tert-butoxycarbonyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The structural characteristics of the compound suggest potential interactions with:

- Enzymatic Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neural pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. Specifically, modifications to the piperidine structure can enhance inhibitory potency against pathogens like Mycobacterium tuberculosis. For instance, certain analogs demonstrated significant inhibition of MtbTMPK, an enzyme critical for the survival of the bacteria .

Anticancer Properties

Research indicates that piperidine derivatives can exhibit anticancer activity. For example, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. A study highlighted that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin .

Neuropharmacological Effects

There is evidence suggesting that piperidine compounds can modulate cholinergic systems, which are involved in cognitive functions. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases by inhibiting cholinesterases and targeting amyloid beta aggregation .

Study on Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of various piperidine derivatives against M. tuberculosis. The study found that certain structural modifications led to enhanced activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments. For instance, one derivative exhibited an MIC of 12.5 μM against the H37Rv strain .

Study on Anticancer Activity

In a comparative study assessing the cytotoxic effects of several piperidine derivatives on cancer cell lines, one derivative showed a notable increase in apoptosis induction compared to control groups. This suggests that structural features play a critical role in enhancing the anticancer potential of these compounds .

Data Tables

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Research Findings and Challenges

- Structural Analysis : X-ray crystallography using SHELX software confirms stereochemistry in analogs like the cyclopropane-containing derivative .

- Commercial Availability : Discontinuation of the 2-phenyl-C3-COOH compound highlights reliance on custom synthesis .

- Safety vs. Reactivity : While the Boc group reduces amine reactivity, substituents like trifluoromethylbenzyl introduce handling challenges (e.g., flammability) .

Preparation Methods

Detailed Preparation Procedure

Starting Materials and Initial Functionalization

The synthesis often begins with a piperidine derivative, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid or related intermediates. The Boc group is introduced early to protect the nitrogen and prevent side reactions during subsequent transformations.

Lithiation and Carboxylation Strategy

A crucial step involves the reaction of a bromophenyl-substituted piperidine intermediate with an alkyl lithium reagent to generate an organolithium species in situ, which is then carboxylated to form the target acid.

Reaction Conditions:

- The bromophenyl intermediate (e.g., tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate) is treated with an alkyl lithium reagent such as n-butyllithium or tert-butyllithium.

- The reaction is performed in anhydrous tetrahydrofuran (THF) at low temperatures ranging from -100 °C to -60 °C.

- Molar equivalents of alkyl lithium reagent are typically between 1.1 and 1.3.

- After lithiation, carbon dioxide (dry ice) is added portionwise over 1 to 4 hours.

- The mixture is stirred for 6 to 24 hours to ensure complete carboxylation.

- The product is isolated by filtration, chromatography, or recrystallization.

This approach allows for regioselective lithiation at the desired position, facilitating the introduction of the carboxylic acid group with high specificity.

Alternative Coupling and Cyclization Approaches

Other methods involve coupling reactions using carbodiimide-mediated amide bond formation or cyclization strategies to construct the piperidine ring with the appropriate substituents.

For example, a reaction mixture containing 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid, carbodiimide hydrochloride, hydroxybenzotriazole, and an amino-hydroxybenzoate derivative in dichloromethane under nitrogen atmosphere is stirred at room temperature, followed by triethylamine addition. The product undergoes acid-catalyzed cyclization and purification to yield benzoxazole derivatives, which are structurally related intermediates.

Scale-Up and Industrial Considerations

Large-scale synthesis involves careful control of reaction temperatures, reagent addition rates, and work-up procedures. For instance, the activation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with isobutyl chloroformate in THF at -10 °C, followed by reaction with amine hydrochloride salts, quenching, extraction, and crystallization, yields the target compound with good efficiency (up to 73% yield).

Data Table Summarizing Key Preparation Steps

Research Findings and Analysis

- The lithiation/carboxylation method is particularly effective for introducing the carboxylic acid at the 3-position of the piperidine ring with the Boc-protected nitrogen intact, maintaining the integrity of the molecule during harsh organometallic conditions.

- Carbodiimide coupling methods provide complementary routes to related derivatives and can be adapted for complex molecule synthesis involving piperidine scaffolds.

- Temperature control and stoichiometry of reagents are critical to achieving high yields and minimizing side products.

- Purification techniques such as column chromatography and recrystallization are routinely employed to isolate the target compound in high purity.

- Industrial scale procedures have been optimized for safety and efficiency, highlighting the practical applicability of these synthetic routes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the piperidine ring, followed by phenyl group introduction via alkylation or cross-coupling reactions.

- Step 2 : Protection of the amine group using tert-butoxycarbonyl (Boc) via esterification with tert-butyl alcohol and an acid catalyst (e.g., H₂SO₄ or HCl).

- Step 3 : Carboxylic acid functionalization, often through oxidation or hydrolysis of ester intermediates.

- Critical Conditions : Maintain anhydrous conditions during Boc protection to prevent premature deprotection. Control reaction temperature (typically 0–25°C) to minimize side reactions like ring-opening. Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols.

- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline for 20 minutes and seek medical attention.

- Storage : Store in a cool, dry place away from oxidizers. Label containers with GHS hazard statements (e.g., H315 for skin irritation, H319 for eye damage) .

Q. How can researchers effectively purify and characterize this compound post-synthesis?

- Methodological Answer :

- Purification : Use recrystallization (solvent pair: dichloromethane/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

- Characterization :

- NMR : Confirm Boc group integrity (¹H NMR: ~1.4 ppm for tert-butyl protons) and piperidine ring conformation (²D NOESY for stereochemistry).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks.

- IR : Validate carboxylic acid presence (broad peak ~2500–3000 cm⁻¹ for O-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies involving this compound?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Structural Analysis : Verify stereochemical purity via chiral HPLC or X-ray crystallography. Contradictions may arise from undetected racemization during synthesis .

Q. What strategies optimize stereochemical purity during synthesis, particularly for the piperidine ring and phenyl substitution?

- Methodological Answer :

- Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation) during ring formation.

- Dynamic Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to control phenyl group orientation.

- Analytical QC : Monitor enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) .

Q. How does the substitution pattern (e.g., phenyl position, Boc protection) influence the compound’s reactivity in downstream medicinal chemistry applications?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 3-phenyl vs. 4-phenyl derivatives) and evaluate stability under acidic/basic conditions (simulated gastric fluid).

- Reactivity Mapping : Use DFT calculations to model charge distribution and predict nucleophilic attack sites. For example, the Boc group enhances solubility but may sterically hinder interactions with biological targets .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict bioactivity. Include descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.